4-Hydroxy-N'-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)butanehydrazide
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Overview
Description
4-Hydroxy-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)butanehydrazide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)butanehydrazide typically involves the condensation of 4-hydroxybutanehydrazide with 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. Methanesulfonic acid is often used as a catalyst, and the reaction is performed in methanol as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are typically carried out in organic solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
4-Hydroxy-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)butanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)butanehydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives.
2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile: Another indole derivative with similar structural features.
Uniqueness
4-Hydroxy-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)butanehydrazide is unique due to its specific substitution pattern and the presence of both hydroxy and hydrazide functional groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]butanamide |
InChI |
InChI=1S/C12H13N3O3/c16-7-3-6-10(17)14-15-11-8-4-1-2-5-9(8)13-12(11)18/h1-2,4-5,13,16,18H,3,6-7H2 |
InChI Key |
FMSBRNDORBBCDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCCO |
Origin of Product |
United States |
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